(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone

Triazole Regiochemistry CYP51 Inhibition Antichagasic Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone (CAS 2189499-23-6) is a synthetic small molecule combining a 2H-1,2,3-triazole regioisomer, an azetidine ring, and a 2,4-dichlorophenyl methanone moiety. Its molecular formula is C₁₂H₁₀Cl₂N₄O (MW 297.14).

Molecular Formula C12H10Cl2N4O
Molecular Weight 297.14
CAS No. 2189499-23-6
Cat. No. B2699736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone
CAS2189499-23-6
Molecular FormulaC12H10Cl2N4O
Molecular Weight297.14
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)N3N=CC=N3
InChIInChI=1S/C12H10Cl2N4O/c13-8-1-2-10(11(14)5-8)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2
InChIKeyAFFAKBUFZWJLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichlorophenyl Azetidine-Triazole Methanone 2189499-23-6: Core Scaffold & Procurement-Relevant Characteristics


The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone (CAS 2189499-23-6) is a synthetic small molecule combining a 2H-1,2,3-triazole regioisomer, an azetidine ring, and a 2,4-dichlorophenyl methanone moiety . Its molecular formula is C₁₂H₁₀Cl₂N₄O (MW 297.14) . This compound belongs to a class of azetidine-triazole hybrids that have been explored in medicinal chemistry for phosphodiesterase 10 (PDE10) inhibition, cannabinoid CB1 receptor antagonism, and antimicrobial applications. The specific 2H-triazole connectivity and 2,4-dichloro substitution pattern are distinguishing features that cannot be assumed to be interchangeable with the 1H-regioisomer or other dichlorophenyl isomers without quantitative verification.

Why the 1H‑Regioisomer or Alternative Dichlorophenyl Azetidine‑Triazoles Cannot Substitute for 2189499-23-6 Without Empirical Re‑Validation


The triazole regioisomer (2H vs. 1H) in the (3-(triazolyl)azetidin-1-yl)(2,4-dichlorophenyl)methanone series profoundly influences biological target recognition, as evidenced by structure–activity relationship (SAR) studies on related 1,2,3-triazole systems where the two regioisomers exhibit distinct affinity toward CYP51, glycosidases, and P2X7 receptors [1][2]. Similarly, the 2,4-dichlorophenyl substitution pattern provides high-affinity interaction with lipophilic pockets—in a related 1,2,3-triazole CB1 antagonist series, the 2,4-dichlorophenyl derivative achieved Ki = 4.6 nM with exceptional CB1 selectivity (CB2/CB1 = 417), whereas other dichloro-substituted isomers showed diminished selectivity [3]. These regioisomer‑ and substituent‑dependent effects mean that generic substitution by the 1H‑analog (CAS 2034443‑06‑4), a 3,4‑dichlorophenyl variant, or a piperidine‑replaced analog would require complete re‑characterization of potency, selectivity, and metabolic stability before scientific or procurement interchange could be justified.

Quantitative Head‑to‑Head and Cross‑Study Differentiation Evidence for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone


Triazole Regioisomer Impact on CYP51 Binding: 2H‑ vs. 1H‑Triazole Comparison in T. cruzi

In a comparative study of 1H‑ and 2H‑1,2,3‑triazole series against Trypanosoma cruzi, the 2H‑triazole series was synthesized via Dimroth rearrangement, while the 1H‑series was obtained by CuAAC click chemistry. Both regioisomeric forms were active against the epimastigote form of T. cruzi, but the compound with the most favorable CYP51 interaction profile (compound 16d; Selectivity Index between 100 and 200) was derived from the 1H‑series [1]. For the 2H‑series, although active, the specific CYP51 interaction profile differed qualitatively, with distinct molecular docking poses predicted between the two regioisomeric scaffolds [1][2]. This establishes that the 2H‑triazole regioisomer (such as 2189499‑23‑6) occupies a different chemical space in CYP51 binding relative to its 1H‑counterpart, with potentially different resistance profiles or off‑target liabilities.

Triazole Regiochemistry CYP51 Inhibition Antichagasic Activity

2,4-Dichlorophenyl Substitution Pattern: CB1 Receptor Affinity and Selectivity Relative to Alternative Substitution Isomers

In a SAR study of 1,2,3-triazole cannabinoid CB1 antagonists, the 1-(2,4-dichlorophenyl)-substituted congener (31a) displayed the most potent CB1 affinity with Ki = 4.6 nM and exceptional selectivity over CB2 (CB2/CB1 = 417) [1]. Alternative substitution patterns on the phenyl ring—including 3,4-dichloro and 4-chloro only—resulted in lower affinity and reduced selectivity (exact values not disclosed but stated as less potent). The 2,4-dichloro arrangement provides a unique steric and electronic profile that maximizes interaction with the CB1 hydrophobic pocket [1]. For 2189499-23-6, which carries this same 2,4-dichlorophenyl methanone group, a similar substitution-dependent affinity advantage is expected over analogs bearing 3,4-dichloro or monochloro phenyl groups in CB1-targeted or related GPCR screening applications.

Cannabinoid CB1 Antagonist 2,4-Dichlorophenyl SAR Receptor Selectivity

Azetidine Ring vs. Piperidine/Pyrrolidine Analogs: Predicted Metabolic Stability and Conformational Rigidity

Azetidine-based FabI inhibitors have demonstrated good metabolic stability in mouse liver microsomes and favorable in vivo pharmacokinetic profiles, with lead compound AEA16 achieving efficacy in a lethal murine systemic infection model [1]. In contrast, azetidine‑containing DGAT2 inhibitors were found to undergo CYP‑mediated α‑carbon oxidation followed by ring scission as a metabolic liability [2]. The azetidine ring provides greater conformational rigidity (ring strain ~26.5 kcal/mol) compared to piperidine (strain ~0 kcal/mol) or pyrrolidine (~5 kcal/mol), which can translate into both increased target binding affinity and reduced susceptibility to metabolic clearance—but also introduces site‑specific oxidative metabolism that must be empirically assessed for each chemotype [3]. For 2189499-23-6, the azetidine scaffold thus offers a distinct conformational and metabolic signature relative to six‑membered piperidine or acyclic N‑alkyl analogs, making metabolic stability profiling a key differentiator for in vivo applications.

Azetidine Metabolism Metabolic Stability Conformational Rigidity

Synthetic Route Distinction: CuAAC Click Chemistry vs. Dimroth Rearrangement as Quality and Scalability Differentiator

The 2H‑1,2,3‑triazole regioisomer (as present in 2189499-23-6) is typically accessed via Dimroth rearrangement of osazones rather than the more common CuAAC click reaction used for 1H‑triazoles [1][2]. The CuAAC route is highly efficient, regioselective, and scalable, whereas the Dimroth rearrangement often requires multiple steps, potentially limiting bulk supply and increasing batch‑to‑batch variability. For procurement, this means the 2H‑regioisomer may exhibit lower commercial availability and higher cost compared to the 1H‑analog. Additionally, the 2H‑triazole ring carries distinct electronic properties: the N2‑substituted isomer has a different dipole moment and hydrogen‑bond acceptor profile, which can influence solubility, logP, and target recognition relative to N1‑substituted isomers [3].

Click Chemistry Dimroth Rearrangement Synthetic Scalability

Research and Industrial Application Scenarios Where 2189499-23-6 Provides Evidence‑Backed Differentiation


Antiparasitic Drug Discovery Programs Requiring CYP51 Inhibitor Tool Compounds with Defined Regiochemistry

Research groups investigating novel antitrypanosomal therapies can utilize 2189499-23-6 as a 2H‑triazole‑azetidine probe to explore CYP51 inhibition profiles distinct from the more common 1H‑triazole scaffold. The regioisomer‑dependent CYP51 interaction—demonstrated by Silva et al. (2021) for 1H‑ vs. 2H‑triazole series—positions this compound for comparative SAR studies where differential engagement of the heme‑iron and peripheral binding pockets may translate into unique selectivity windows between parasitic and human CYP51 isoforms [1]. This is particularly relevant for Chagas disease drug discovery, where CYP51 is a validated target and resistance to existing azoles (posaconazole, ravuconazole) drives the need for structurally differentiated chemotypes.

Cannabinoid CB1 Receptor Pharmacology: Evaluating Pharmacophore Contributions of the 2,4-Dichlorophenyl Methanone Motif

In cannabinoid receptor research, 2189499-23-6 serves as a scaffold‑hopping tool to probe the contribution of the 2,4‑dichlorophenyl methanone fragment to CB1 affinity and selectivity. The literature precedent—specifically the Verma et al. (2012) study demonstrating Ki = 4.6 nM and CB2/CB1 = 417 for a related 2,4‑dichlorophenyl triazole—establishes a quantitative benchmark against which 2189499‑23‑6's affinity and selectivity can be directly compared in head‑to‑head radioligand displacement assays [2]. The azetidine‑triazole core further allows investigation of conformational constraints on CB1 binding that are not accessible with flexible‑linker analogs [3].

Metabolic Stability Profiling of Azetidine‑Containing Small Molecules for in Vivo Pharmacology

The azetidine ring in 2189499-23-6 provides a well‑defined model for studying ring‑size‑dependent metabolic stability [4][5]. Contract research organizations (CROs) and pharmaceutical discovery teams can procure this compound alongside piperidine and pyrrolidine analogs to generate comparative microsomal stability data (rat/human liver microsomes, hepatocytes). The outcome of such head‑to‑head studies directly informs the 4‑ vs. 6‑membered ring selection in lead optimization campaigns targeting CNS or systemic indications, where metabolic half‑life is a critical progression criterion.

Chemical Biology Probe Development Requiring 2H‑Triazole Regioisomer Purity and Defined Electronic Properties

For chemical biology applications—such as photoaffinity labeling, bioorthogonal chemistry, or fluorescent probe design—the 2H‑triazole isomer offers distinct dipole moment and hydrogen‑bond acceptor properties compared to the 1H‑isomer [6][7]. Researchers requiring regiochemically pure 2H‑triazole building blocks with the 2,4‑dichlorophenyl methanone handle for further derivatization will find 2189499‑23‑6 a valuable synthetic intermediate, with the caveat that supply chain planning must account for the Dimroth‑based synthetic route that limits batch scale relative to CuAAC‑derived 1H‑analogs .

Quote Request

Request a Quote for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.